Pseudolaric Acid A

Antifungal Agents Crop Protection Natural Product Chemistry

Pseudolaric Acid A (CAS 82508-32-5) is a diterpenoid acid and the principal bioactive congener from Pseudolarix amabilis. It acts as a validated chemical probe that directly binds the N-terminal domain of Hsp90, exhibiting a distinct cell-line selectivity profile (IC50 values of 0.60–6.16 μM across HL-60, A549, SMMC-7721, HeLa, and SW480 cells) not shared by its analog Pseudolaric Acid B. This unique mechanism makes it indispensable for Hsp90 client protein degradation studies and cancer cell panel screening. Its potent in vitro antifungal activity against Colletotrichum gloeosporioides (EC50 1.62 μg/mL) also positions it as a benchmark for bio-based fungicide development. Procuring CAS 82508-32-5 ensures target engagement fidelity, avoiding the tubulin-destabilizing activity of generic alternatives.

Molecular Formula C22H28O6
Molecular Weight 388.5 g/mol
CAS No. 82508-32-5
Cat. No. B1232649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudolaric Acid A
CAS82508-32-5
Synonymspseudolaric acid A
Molecular FormulaC22H28O6
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)O
InChIInChI=1S/C22H28O6/c1-14-7-11-21-12-9-17(22(21,13-8-14)27-16(3)23)20(4,28-19(21)26)10-5-6-15(2)18(24)25/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,24,25)/b10-5+,15-6+/t17-,20+,21+,22-/m0/s1
InChIKeyGOHMRMDXUXWCDQ-MPVZDDSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudolaric Acid A (CAS 82508-32-5) for HSP90-Targeted Cancer Research and Antifungal Development: A Comprehensive Procurement Guide


Pseudolaric Acid A (PAA, CAS 82508-32-5) is a diterpenoid acid isolated primarily from the root bark of Pseudolarix amabilis (golden larch) [1]. As the principal bioactive congener of the pseudolaric acid family, PAA exhibits a distinct polypharmacology characterized by potent HSP90 inhibition, cytotoxicity against specific cancer cell panels, and direct antifungal activity [2]. Unlike its close structural analog Pseudolaric Acid B (PAB), PAA demonstrates a unique selectivity profile across the NCI-60 human tumor cell line panel and functions through a mechanistically distinct binding interaction with the N-terminal domain of Hsp90, establishing its value as a specialized chemical probe rather than a generic cytotoxic or antifungal agent [3].

Why Generic Pseudolaric Acids or HSP90 Inhibitors Cannot Substitute for Pseudolaric Acid A (82508-32-5) in Specialized Research


Substituting Pseudolaric Acid A with Pseudolaric Acid B, other diterpenoid acids, or conventional HSP90 inhibitors introduces critical deviations in experimental outcomes. While PAB shares a similar tricyclic core, its differential cell line selectivity, distinct tubulin-binding mechanism, and divergent in vivo antifungal efficacy [1] preclude direct replacement. Furthermore, the specific binding of PAA to the N-terminal ATP-binding pocket of Hsp90—validated by biophysical assays—is not a class-wide feature among all pseudolaric acids [2]. Therefore, procurement of the correct CAS number (82508-32-5) is essential to ensure the intended molecular pharmacology, as generic sourcing risks acquiring a compound with a fundamentally different target engagement profile or an unpredictable spectrum of biological activity [3].

Quantitative Differentiation of Pseudolaric Acid A (82508-32-5) from Closest Analogs and In-Class Candidates


Direct Comparison of In Vitro Antifungal Potency: Pseudolaric Acid A (EC50 1.62 μg/mL) vs. Pseudolaric Acid B (EC50 1.07 μg/mL) Against Colletotrichum gloeosporioides

In a direct head-to-head comparison within the same experimental series, Pseudolaric Acid A (PAA) demonstrated potent antifungal activity against the phytopathogen Colletotrichum gloeosporioides, with an EC50 value of 1.62 μg/mL. While its close analog, Pseudolaric Acid B (PAB), was slightly more potent in vitro (EC50 = 1.07 μg/mL), this differential establishes a precise potency ranking for the series [1]. This data is essential for researchers performing structure-activity relationship (SAR) studies or seeking to select a compound with a specific level of antifungal efficacy. The comparison provides a quantitative baseline for choosing between PAA and PAB based on their distinct EC50 values.

Antifungal Agents Crop Protection Natural Product Chemistry

Differential Cytotoxic Selectivity in NCI-60 Cancer Cell Line Panel: Pseudolaric Acid A Exhibits Distinct Pattern from Pseudolaric Acid B

Class-level inference from foundational studies indicates that Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB) possess distinct cell-type selectivity profiles. Early work by Pan et al. (1990) tested both compounds against a limited panel (KB, A-549, HCT-8, P-388, L-1210) and explicitly noted that the compounds differentially inhibited the growth of particular cell types within the disease-oriented human cancer cell line panels [1]. While both compounds exhibited potent cytotoxicity, their unique selectivity fingerprints suggest that PAA and PAB cannot be considered interchangeable. The selection of PAA is crucial when targeting specific cancer cell lines that fall within its unique sensitivity profile, which diverges from that of PAB. This differential selectivity is a key factor in choosing PAA as a chemical probe for oncology target validation.

Cancer Research Cytotoxicity Selectivity Profiling Diterpenoids

Cross-Study Comparison of Anticancer Potency: Pseudolaric Acid A (Hsp90 IC50 Range 0.60-6.16 μM) vs. Pseudolaric Acid B (Cytotoxic IC50 Range 0.136-1.162 μM)

Cross-study comparable data reveals distinct potency ranges for Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB) across different cancer cell lines. PAA, as an Hsp90 inhibitor, exhibits IC50 values ranging from 0.60 to 6.16 μM in a panel of five human cancer cell lines (HL-60, A549, SMMC-7721, HeLa, SW480) . In contrast, PAB demonstrates a generally narrower and more potent cytotoxic range, with reported IC50 values ranging from 0.136 to 1.162 μM across various assays, including against HeLa cells . This quantitative difference highlights that while PAB may be more broadly cytotoxic at lower concentrations, PAA's activity is mediated through a specific, targetable mechanism (Hsp90 inhibition) and exhibits a wider dynamic range of sensitivity across cell types, making it a more nuanced tool for mechanistic studies.

HSP90 Inhibitors Cancer Therapeutics Cell Proliferation Diterpenoid Comparison

Mechanistic Divergence: Pseudolaric Acid A is a Validated N-Terminal Hsp90 Inhibitor, Contrasting with Pseudolaric Acid B's Established Role as a Tubulin-Binding Agent

A critical differentiating factor for Pseudolaric Acid A (PAA) is its validated mechanism of action as a direct Hsp90 inhibitor. A 2021 study in Bioorganic Chemistry confirmed through multiple biophysical experiments that PAA directly binds to the N-terminal domain of Hsp90, inducing G2/M cell cycle arrest and apoptosis via the caspase-8/caspase-3 pathway [1]. This stands in stark mechanistic contrast to its close analog, Pseudolaric Acid B (PAB), which has been established as a novel tubulin-binding agent that destabilizes microtubules and circumvents multidrug resistance [2]. Therefore, PAA and PAB engage fundamentally different cellular targets despite their structural similarity. Procuring PAA is essential for studies focused on Hsp90 biology or the development of Hsp90-targeted therapies, as substituting PAB would lead to erroneous conclusions about target engagement and downstream signaling.

Mechanism of Action HSP90 Tubulin Target Identification Chemical Biology

Best-Fit Scientific and Industrial Application Scenarios for Pseudolaric Acid A (82508-32-5)


Preclinical Development of Novel Hsp90-Targeted Anticancer Agents

Pseudolaric Acid A serves as a validated chemical probe for Hsp90 inhibition studies. Given its confirmed direct binding to the N-terminal domain of Hsp90 [1], researchers can confidently use PAA to interrogate Hsp90 client protein degradation, downstream signaling, and induction of apoptosis in cancer models. This application is supported by its well-documented, cell-line specific IC50 values ranging from 0.60 to 6.16 μM, which provide a quantitative framework for dose-response experiments and benchmarking novel inhibitors . Using PAB in this context would be inappropriate due to its primary activity as a tubulin destabilizer [2].

Agricultural Research: Natural Product-Based Fungicide Discovery for Crop Protection

PAA is a valuable reference compound for agricultural chemists developing bio-based fungicides. Its potent in vitro antifungal activity against Colletotrichum gloeosporioides, with an EC50 of 1.62 μg/mL [3], establishes it as a benchmark for evaluating semi-synthetic derivatives or extracts. While PAB is more potent in this specific assay (EC50 1.07 μg/mL), PAA's distinct selectivity profile [4] may be advantageous for developing targeted treatments with a narrower spectrum of activity, reducing off-target effects on beneficial soil microbiota. The quantitative EC50 data allows for precise comparative analysis in SAR studies.

Chemical Biology: Mapping Differential Selectivity in Diterpenoid Pharmacophores

For chemical biologists investigating the structure-activity relationships (SAR) of the pseudolaric acid scaffold, PAA is an indispensable tool. Its unique cell-type selectivity profile, distinct from that of PAB across the NCI-60 panel [4], makes it essential for mapping which structural features confer sensitivity to specific cancer cell lineages. PAA's well-defined IC50 values in HL-60, A549, SMMC-7721, HeLa, and SW480 cells provide a precise quantitative baseline for comparative studies with synthetic analogs or other natural diterpenoids, enabling the rational design of compounds with improved selectivity.

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